5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one
Description
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-[1]benzofuro[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) |
InChI Key |
AUFZYBBRQMNJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)N=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or the oxidation of 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Another approach includes the reaction of intermediates like 3-keto-cyclohex-1-enol potassium with bromoethyl acetoacetate under basic conditions, followed by acidification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-d]pyrimidine-2,4-diones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
